N~1~-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N~1~-(3,4-Dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic acetamide derivative featuring a pyridazinyl core substituted with a 4-(methylsulfanyl)phenyl group and a 6-oxo moiety. The compound’s structure includes a 3,4-dimethoxyphenethyl group attached to the acetamide nitrogen, which may enhance lipophilicity and influence receptor binding.
Properties
Molecular Formula |
C23H25N3O4S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C23H25N3O4S/c1-29-20-10-4-16(14-21(20)30-2)12-13-24-22(27)15-26-23(28)11-9-19(25-26)17-5-7-18(31-3)8-6-17/h4-11,14H,12-13,15H2,1-3H3,(H,24,27) |
InChI Key |
LRJWZVXOZXOCGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The dimethoxyphenethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes involved in disease processes.
Comparison with Similar Compounds
Pyridazinyl vs. Thienopyrimidinone and Pyrimidine Derivatives
The pyridazinyl core in the target compound distinguishes it from structurally related heterocycles:
- The nitro group on the acetamide moiety is strongly electron-withdrawing, contrasting with the methylsulfanyl group in the target compound, which may offer moderate electron-donating effects and hydrophobic interactions .
- Pyrimidine Derivatives (e.g., compounds in ): Pyrimidine-based analogs, such as 6-(2-amino-6-substituted-phenyl)pyrimidin-4-yl derivatives, lack the pyridazinyl ring’s nitrogen arrangement, which could alter hydrogen-bonding patterns with biological targets .
Substituent Effects on Pharmacological Properties
Acetamide Side Chain Variations
Methylsulfanyl vs. Sulfonyl/Sulfonamide Groups
- The methylsulfanyl group in the target compound is less polar than sulfonamides (e.g., ) but may undergo metabolic oxidation to sulfoxides or sulfones, altering activity.
- Sulfonamide-containing analogs (e.g., ) exhibit stronger hydrogen-bonding capacity due to the sulfonamide’s acidic NH group, which is absent in the methylsulfanyl substituent .
Analytical Characterization
- Spectroscopy : 1H NMR and IR data (similar to ) would confirm the presence of methoxy (δ ~3.8 ppm), methylsulfanyl (δ ~2.5 ppm), and acetamide carbonyl (ν ~1650 cm⁻¹).
- Crystallography : If crystallized, SHELX software ( ) could resolve its 3D structure, highlighting hydrogen-bonding networks influenced by the pyridazinyl core and substituents.
Computational and Docking Perspectives
Molecular docking studies using Glide ( ) suggest that the target compound’s methylsulfanyl and dimethoxyphenethyl groups may occupy hydrophobic pockets in protein targets, while the pyridazinyl carbonyl could form hydrogen bonds. Compared to analogs with nitro groups ( ) or naphthyl substituents ( ), the target’s balance of hydrophobicity and moderate polarity may improve binding affinity in enzymes like kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
